molecular formula C19H17NO B6337585 4-(4-Isopropylbenzoyl)quinoline;  97% CAS No. 1178707-04-4

4-(4-Isopropylbenzoyl)quinoline; 97%

Cat. No. B6337585
CAS RN: 1178707-04-4
M. Wt: 275.3 g/mol
InChI Key: RBZUWCCCESLPAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline-based compounds, including 4-(4-Isopropylbenzoyl)quinoline, often involves multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .


Molecular Structure Analysis

The molecular structure of 4-(4-Isopropylbenzoyl)quinoline consists of a quinoline ring attached to a benzoyl group with an isopropyl substituent . The IUPAC name for a similar structure, 4-Isopropylbenzoyl chloride, is 4-propan-2-ylbenzoyl chloride .


Chemical Reactions Analysis

Quinoline, a key component of 4-(4-Isopropylbenzoyl)quinoline, exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The predicted boiling point of 4-(4-Isopropylbenzoyl)quinoline is 435.2±28.0 °C, and its predicted density is 1.124±0.06 g/cm3 . Its pKa is predicted to be 2.56±0.13 .

Scientific Research Applications

Anticancer Activity

Quinoline derivatives, including 4-(4-Isopropylbenzoyl)quinoline, have shown promise as potential anticancer agents. Their ability to interfere with cancer cell growth, inhibit specific enzymes, and induce apoptosis makes them valuable candidates for drug development .

Antioxidant Properties

The compound’s antioxidant activity is crucial in combating oxidative stress and preventing cellular damage. Antioxidants like 4-(4-Isopropylbenzoyl)quinoline play a protective role against free radicals, contributing to overall health .

Anti-Inflammatory Effects

Inflammation is a common factor in various diseases. Quinoline derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways. Researchers explore their potential in treating conditions like arthritis, asthma, and neuroinflammation .

Antimalarial Applications

Quinoline-based compounds have a long history in antimalarial drug development. Their ability to target Plasmodium parasites makes them valuable tools in the fight against malaria. 4-(4-Isopropylbenzoyl)quinoline may contribute to this effort .

Anti-SARS-CoV-2 Activity

Given the ongoing COVID-19 pandemic, compounds with anti-SARS-CoV-2 activity are of great interest. Quinoline derivatives, including our compound, have been investigated for their potential to inhibit viral replication .

Antituberculosis Potential

Tuberculosis remains a global health challenge. Quinoline scaffolds, due to their diverse bioactivities, are explored as potential antituberculosis agents. 4-(4-Isopropylbenzoyl)quinoline may play a role in this context .

These applications highlight the versatility and significance of 4-(4-Isopropylbenzoyl)quinoline in scientific research. Researchers continue to explore its potential in various therapeutic areas, making it an exciting compound for further investigation . If you need more information or additional applications, feel free to ask!

Mechanism of Action

Target of Action

4-(4-Isopropylbenzoyl)quinoline is a derivative of quinoline, a class of compounds known for their broad biological activities . Quinolines primarily target bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, making them attractive targets for antimicrobial agents .

Mode of Action

Quinolines exert their antimicrobial action by inhibiting DNA gyrase and topoisomerase IV . They bind to these enzymes and prevent them from performing their normal function of unwinding and rewinding DNA during replication . This disruption in the DNA replication process leads to the death of the bacterial cells .

Biochemical Pathways

The primary biochemical pathway affected by 4-(4-Isopropylbenzoyl)quinoline is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the unwinding and rewinding of DNA, which is a crucial step in DNA replication . This disruption leads to the cessation of bacterial growth and eventually, cell death .

Pharmacokinetics

Quinolones, in general, are known for their high oral bioavailability and excellent tissue penetration . These properties suggest that 4-(4-Isopropylbenzoyl)quinoline may also exhibit similar pharmacokinetic characteristics.

Result of Action

The primary result of the action of 4-(4-Isopropylbenzoyl)quinoline is the inhibition of bacterial growth . By disrupting DNA replication, the compound prevents bacteria from multiplying, leading to a reduction in the bacterial population . This makes 4-(4-Isopropylbenzoyl)quinoline a potential candidate for the development of new antimicrobial agents .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(4-Isopropylbenzoyl)quinoline. For instance, the presence of other antibiotics in the environment can lead to the development of resistance in bacteria . Additionally, the compound’s effectiveness can be influenced by factors such as pH, temperature, and the presence of organic matter .

Safety and Hazards

4-Isopropylbenzoyl chloride, a similar compound, is known to cause severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

(4-propan-2-ylphenyl)-quinolin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c1-13(2)14-7-9-15(10-8-14)19(21)17-11-16-5-3-4-6-18(16)20-12-17/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZUWCCCESLPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Isopropylbenzoyl)quinoline

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